molecular formula C15H17N3O3S B492753 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide CAS No. 638137-36-7

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide

Cat. No. B492753
CAS RN: 638137-36-7
M. Wt: 319.4g/mol
InChI Key: KAZDBRQSDFUBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a derivative of the quinazoline class of compounds and has been shown to have potential applications in the treatment of a range of diseases.

Mechanism of Action

The exact mechanism of action of 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases. The compound has been shown to have both anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. The compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide is that it has been shown to have a relatively low toxicity profile, making it a promising candidate for further research. However, the compound is still in the early stages of development, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the exploration of the compound's potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The exact details of the synthesis method may vary depending on the specific laboratory conditions, but the general procedure involves the reaction of a quinazoline derivative with an allyl group and a thiol group, followed by the addition of an acetamide group.

Scientific Research Applications

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide has been the subject of extensive research in the field of medicinal chemistry. It has been shown to have potential applications in the treatment of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have both cytotoxic and neuroprotective effects, making it a promising candidate for further research.

properties

IUPAC Name

N-(2-hydroxyethyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-8-18-14(21)11-5-3-4-6-12(11)17-15(18)22-10-13(20)16-7-9-19/h2-6,19H,1,7-10H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZDBRQSDFUBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide

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